Helminthosporoside A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

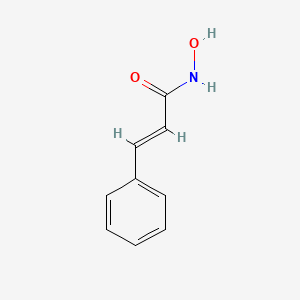

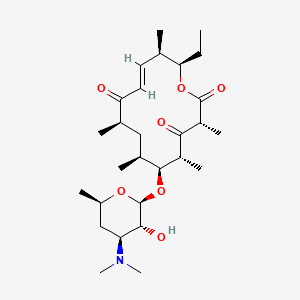

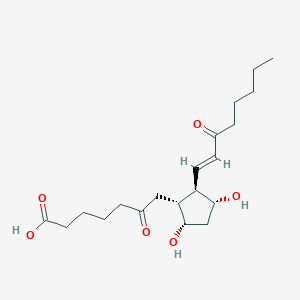

Helminthosporoside A is a sesquiterpenoid glycoside obtained from Helminthosporium sacchari with formula C39H64O22. It is a carbobicyclic compound, a carbohydrate derivative, a sesquiterpenoid and a glycoside.

Applications De Recherche Scientifique

Helminth Biology and Immune Response :

- Helminths, including Helminthosporide A, are a significant subject of study due to their role as common infectious agents in developing countries. Research delves into their biology, genome projects, and their interactions with the human immune system. Insights from these studies aim to contribute to new drugs, diagnostics, and vaccines targeting parasitic worms (Hotez et al., 2008).

Modification of Anthelmintic Drugs :

- The modification and enhancement of anthelmintic drugs through nanotechnology and drug delivery systems is a significant area of research. This involves improving the solubility and efficacy of drugs like Helminthosporide A, aiming to tackle issues like anthelmintic resistance (Varlamova et al., 2022).

Helminth Therapy in Autoimmune Diseases :

- The potential of Helminthosporide A in modulating immune responses is explored in the context of treating autoimmune diseases. Research indicates that helminths, due to their ability to modulate immune responses, might be used to treat inflammatory human diseases. Studies are focusing on live parasitic worms, their secretions, and synthetic molecules derived from them to treat autoimmune diseases (Smallwood et al., 2017).

Immunomodulatory Effects of Helminths :

- Helminths, including Helminthosporide A, have evolved various mechanisms to evade immune surveillance, potentially offering therapeutic effects for autoimmune and inflammatory diseases. This involves studying their excretory/secretory products and understanding the mechanisms of action to potentially use these molecules as immunotherapies (Harnett & Harnett, 2010).

Helminth-Modulated Macrophages in Inflammatory Disease Treatment :

- Helminth-modulated macrophages could be a novel therapeutic approach for treating inflammatory diseases. Helminths target host cells, including macrophages, inducing an alternatively activated phenotype that aids in infection elimination, tissue repair, and wound healing. This research explores the application of helminth-modulated macrophages as a potential new therapy for inflammatory diseases (Steinfelder et al., 2016).

Anthelmintic Drug Discovery and Target Identification :

- The role of open science in anthelmintic drug discovery, including targeting helminths like Helminthosporide A, is significant. It involves identifying new targets for antiparasitic agents, phenotypic screening, and the use of open-source systems for compound screening against different parasite pathogens (Partridge et al., 2020).

Genomic Characterization and Mitochondrial Genomes of Helminths :

- Next-generation sequencing technologies are being employed for rapid sequencing, annotation, and analysis of mitochondrial genomic datasets of helminths. This is crucial for understanding their taxonomy, epidemiology, evolutionary history, and the identification of genetic markers for informative systematic and epidemiological studies (Jex et al., 2010).

Propriétés

Formule moléculaire |

C39H64O22 |

|---|---|

Poids moléculaire |

884.9 g/mol |

Nom IUPAC |

(2R,3R,4R,5S)-2-[(1R)-1-[(2R,3R,4R,5R)-5-[2-[(4aR,6R)-6-[(2R,3R,4R,5R)-5-[(1R)-1-[(2R,3R,4R,5S)-5-[(1R)-1,2-dihydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-2-hydroxyethyl]-3,4-dihydroxyoxolan-2-yl]oxy-4a,8-dimethyl-2,3,4,5,6,7-hexahydro-1H-naphthalen-2-yl]prop-2-enoxy]-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethoxy]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C39H64O22/c1-14-6-17(55-36-30(53)26(49)34(61-36)22(12-43)57-38-29(52)24(47)32(59-38)20(45)10-41)8-39(3)5-4-16(7-18(14)39)15(2)13-54-35-27(50)25(48)33(60-35)21(11-42)56-37-28(51)23(46)31(58-37)19(44)9-40/h16-17,19-38,40-53H,2,4-13H2,1,3H3/t16?,17-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31+,32+,33+,34+,35-,36-,37-,38-,39-/m1/s1 |

Clé InChI |

USAJESQTSDBMKW-QQCQSHJHSA-N |

SMILES isomérique |

CC1=C2CC(CC[C@@]2(C[C@@H](C1)O[C@H]3[C@@H]([C@H]([C@@H](O3)[C@@H](CO)O[C@H]4[C@@H]([C@H]([C@@H](O4)[C@@H](CO)O)O)O)O)O)C)C(=C)CO[C@H]5[C@@H]([C@H]([C@@H](O5)[C@@H](CO)O[C@H]6[C@@H]([C@H]([C@@H](O6)[C@@H](CO)O)O)O)O)O |

SMILES |

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O |

SMILES canonique |

CC1=C2CC(CCC2(CC(C1)OC3C(C(C(O3)C(CO)OC4C(C(C(O4)C(CO)O)O)O)O)O)C)C(=C)COC5C(C(C(O5)C(CO)OC6C(C(C(O6)C(CO)O)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

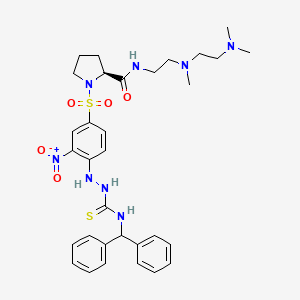

![3-[3-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1235639.png)

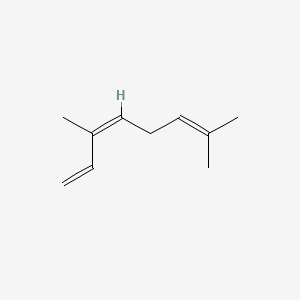

![4-[3-oxo-1-(3,4,5-trimethoxyanilino)-1H-isoindol-2-yl]-1-piperidinecarboxylic acid ethyl ester](/img/structure/B1235648.png)

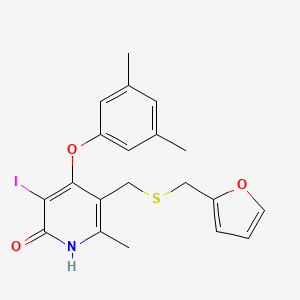

![(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)